molecular formula C12H11N3O B14435519 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide CAS No. 75984-92-8

1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide

Cat. No.: B14435519
CAS No.: 75984-92-8
M. Wt: 213.23 g/mol
InChI Key: OQEWPRYTCXUIMS-UHFFFAOYSA-N
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Description

1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. The reaction conditions often require the presence of a base and a suitable solvent. For example, the cyclization can be achieved using sodium hydride in methylene chloride at low temperatures .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles. Common reagents include thiols, amines, and alcohols. The reaction typically results in the formation of open-chain products.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Substitution Reactions: Substitution at the aziridine ring can be achieved using various electrophiles under suitable conditions.

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic ring-opening with thiols can lead to thiol-substituted amides .

Scientific Research Applications

1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy facilitates nucleophilic attack, leading to ring-opening and alkylation of target molecules. This property is particularly useful in targeting thiol groups on proteins, making it a potential inhibitor of protein disulfide isomerases (PDIs), which are involved in protein folding and are overexpressed in certain cancers .

Comparison with Similar Compounds

Similar compounds to 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide include other aziridine derivatives such as:

Properties

CAS No.

75984-92-8

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-(2-cyano-1-phenylethenyl)aziridine-2-carboxamide

InChI

InChI=1S/C12H11N3O/c13-7-6-10(9-4-2-1-3-5-9)15-8-11(15)12(14)16/h1-6,11H,8H2,(H2,14,16)

InChI Key

OQEWPRYTCXUIMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=CC#N)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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